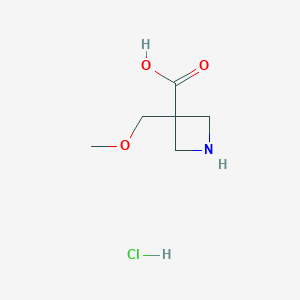

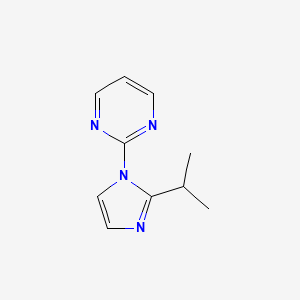

![molecular formula C17H13N5OS B2403316 N-(5-メチル-1,3,4-チアゾール-2-イル)-1-フェニル-1H-ベンゾ[d]イミダゾール-5-カルボキサミド CAS No. 1203163-41-0](/img/structure/B2403316.png)

N-(5-メチル-1,3,4-チアゾール-2-イル)-1-フェニル-1H-ベンゾ[d]イミダゾール-5-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

作用機序

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide exerts its antitumor activity by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a key role in the stabilization and activation of many oncogenic proteins. By inhibiting Hsp90, N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide disrupts the signaling pathways that are critical for cancer cell survival and proliferation.

Biochemical and Physiological Effects

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which is a key mechanism for the prevention of cancer cell proliferation. N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is critical for their growth and survival.

実験室実験の利点と制限

One of the main advantages of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is its high potency and selectivity for Hsp90. This makes it an attractive candidate for cancer treatment, as it has the potential to target cancer cells while sparing normal cells. However, one limitation of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

将来の方向性

There are several future directions for the development of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide and related compounds. One area of research is the optimization of the chemical structure of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Hsp90 inhibition. Finally, the combination of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide with other anticancer agents is an area of active research, as it has the potential to enhance its antitumor activity and overcome drug resistance.

合成法

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide involves the reaction of 2-mercaptobenzimidazole with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with 4-chlorobenzoyl chloride to give N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide in good yield.

科学的研究の応用

- 研究者らは、この化合物の誘導体を合成し、その抗菌活性を評価しました。 特に、彼らはこれらの誘導体を大腸菌、マイコイデス桿菌、およびカンジダ・アルビカンスに対して試験しました 。注目すべきことに、合成された化合物の中には、優れた抗菌活性を示すものもありました。

- 抗てんかん効果については直接研究されていませんが、同様の構造的特徴を持つ化合物は、イソニアジド誘発発作に対して効果的であることがわかっています 。さらなる研究により、潜在的な抗てんかん特性が明らかになる可能性があります。

- この骨格の置換誘導体は、抗癌剤として有望であることが示されています。 たとえば、フェニル基をフラン環またはチオフェン環に置き換えると、標準薬アドリアマイシンと比較して、in vitroでの抗癌活性が向上しました .

- 研究者らは、この骨格を用いて、置換されたN-(5-((7-メチル-2-オキソ-2H-クロメン-4-イル)-メチル)-1,3,4-チアゾール-2-イル)-ベンズアミド誘導体を合成しました。 これらの化合物は、抗結核活性について評価されました .

- 関連する1,3,4-チアゾール誘導体は、黄色ブドウ球菌、大腸菌、緑膿菌、およびチフス菌に対するin vitroでの抗菌活性についてスクリーニングされました 。これは、私たちが研究している化合物に特化したものではありませんが、抗菌分野における潜在的な可能性を示しています。

- 1,3,4-チアゾール骨格は、私たちの研究対象の化合物も含め、その多様な生物学的特性から注目を集めています。これらには、駆虫、抗節足動物、殺菌、および製薬活性などがあります。 さらに、これらの化合物は、さまざまな窒素、酸素、硫黄、およびセレン含有分子の合成における汎用性の高い中間体として役立ちます .

抗菌活性

抗てんかん特性

抗癌の可能性

抗結核評価

抗菌スクリーニング

医薬品化学への応用

特性

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylbenzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5OS/c1-11-20-21-17(24-11)19-16(23)12-7-8-15-14(9-12)18-10-22(15)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWHWWCGSQZKHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

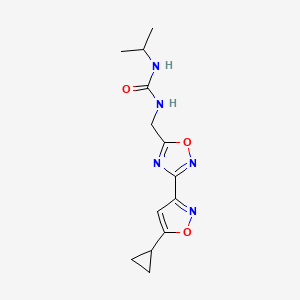

![3-Methyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2403234.png)

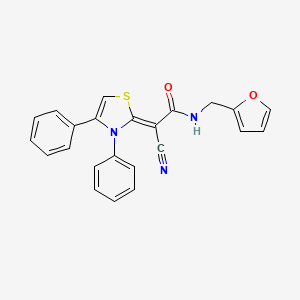

![N-butan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2403238.png)

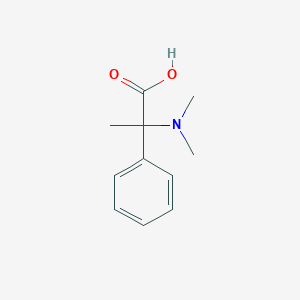

![(E)-N'-[5-(5-formyl-1H-pyrrole-3-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2403240.png)

![N-[2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2403243.png)

![4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2403246.png)

![8-((4-Ethylphenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2403253.png)

![2,2,2-trifluoroethyl N-{4-[(4-methoxyanilino)carbonyl]benzyl}carbamate](/img/structure/B2403255.png)